![molecular formula C21H29NO3 B1389459 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline CAS No. 1040689-19-7](/img/structure/B1389459.png)
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline
Overview
Description
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isopentyloxy group: This step involves the reaction of an appropriate alcohol with an alkyl halide under basic conditions to form the isopentyloxy group.
Attachment of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the methoxyphenoxy group.
Coupling of the two intermediates: The final step involves the coupling of the two intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Allyl-2-methoxyphenol: Known for its use in flavorings and fragrances.
4-Methyl-2-pentanone: Commonly used as a solvent in industrial applications.
Uniqueness
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(2)13-14-24-20-7-5-18(6-8-20)22-15-17(3)25-21-11-9-19(23-4)10-12-21/h5-12,16-17,22H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBGFPDACXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine](/img/structure/B1389376.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)
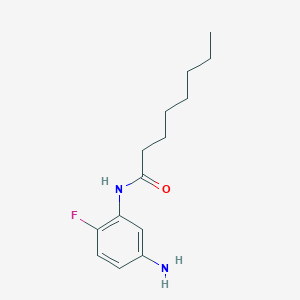
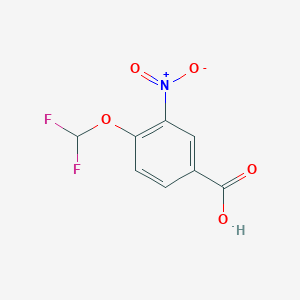
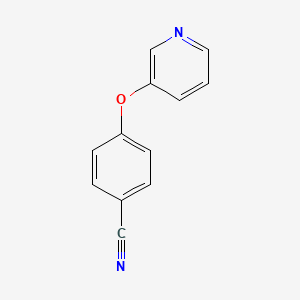
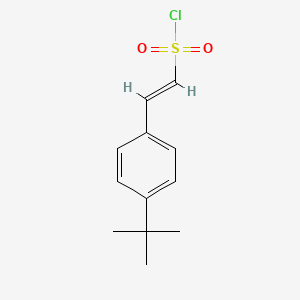
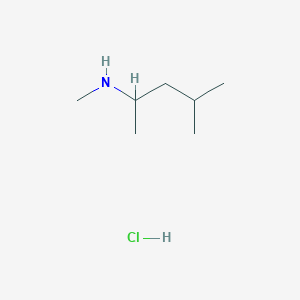
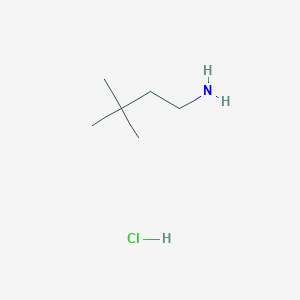
![[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389388.png)
![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)
![N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide](/img/structure/B1389393.png)
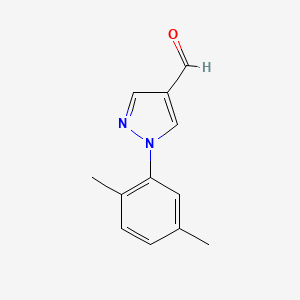

amine](/img/structure/B1389396.png)
